molecular formula C18H14ClNO4 B5619793 4-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B5619793
M. Wt: 343.8 g/mol
InChI Key: NDJQXMJJSIELRQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by specific functional groups and a structure that suggests potential for various chemical reactions and applications in materials science, medicinal chemistry, and chemical synthesis. Compounds with similar structures have been synthesized and studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of compounds closely related to "4-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate" often involves multi-step chemical reactions, including condensation, chlorination, and esterification processes. For example, compounds with related structural features have been synthesized from precursors through specific reaction pathways, demonstrating the complexity and precision required in chemical synthesis (Yan Shuang-hu, 2014).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of chemical compounds. It reveals the arrangement of atoms within a molecule and provides insights into the compound's stereochemistry. Studies on similar compounds have elucidated their crystal structures, showcasing the importance of molecular structure analysis in understanding compound properties (Ting Yao et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biochemical and pharmacological studies. Unfortunately, there is no available data on the mechanism of action of “4-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate” at this time .

Future Directions

Given the limited information available on “4-chlorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and could potentially reveal novel applications .

properties

IUPAC Name

(4-chlorophenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c19-13-7-5-12(6-8-13)11-24-16(21)9-10-20-17(22)14-3-1-2-4-15(14)18(20)23/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJQXMJJSIELRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate

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